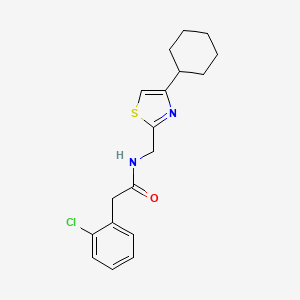
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound selectively inhibits the activity of the protein kinase CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells.
Mechanism of Action
CHK1 is a protein kinase that is involved in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates downstream targets that are involved in DNA repair and cell cycle regulation. Inhibition of CHK1 activity leads to the accumulation of DNA damage and cell death in cancer cells. 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide selectively inhibits CHK1 activity by binding to the ATP-binding site of the protein kinase domain.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to selectively inhibit CHK1 activity in cancer cells, leading to the accumulation of DNA damage and cell death. The compound has also been shown to enhance the efficacy of DNA-damaging agents and PARP inhibitors. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its selectivity for CHK1, which minimizes off-target effects. The compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its efficacy in vivo.
Future Directions
For research on 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide include the development of more potent and selective CHK1 inhibitors, as well as the investigation of its potential applications in combination therapy with other cancer treatments. In addition, the compound could be further studied for its potential applications in the treatment of other types of cancer, as well as its effects on normal cells. The development of more effective formulations and delivery methods could also improve the efficacy of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide in vivo.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(2-chlorophenyl)acetamide. The second step involves the reaction of this intermediate with cyclohexyl isothiocyanate to form the thiazole ring, resulting in the formation of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide. The purity of the compound can be improved by recrystallization or chromatography.
Scientific Research Applications
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit CHK1 activity, leading to the accumulation of DNA damage and cell death in cancer cells. This makes it a promising candidate for combination therapy with DNA-damaging agents such as chemotherapy or radiation therapy. In addition, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has been shown to enhance the efficacy of PARP inhibitors, which are used to treat cancers with defects in DNA repair pathways. The compound has also been studied for its potential applications in the treatment of neuroblastoma, a type of childhood cancer.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBPDMLIJLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


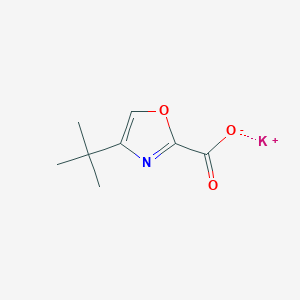
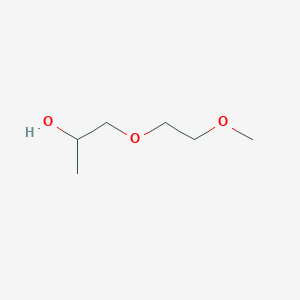
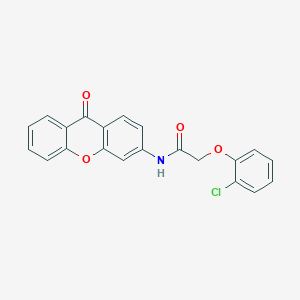

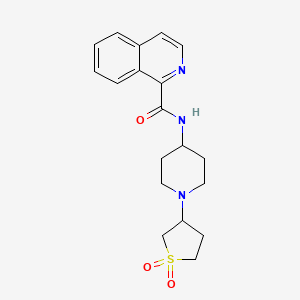
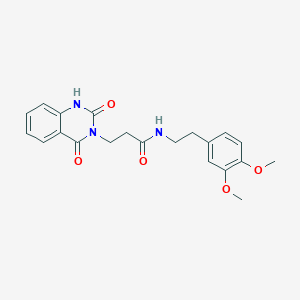
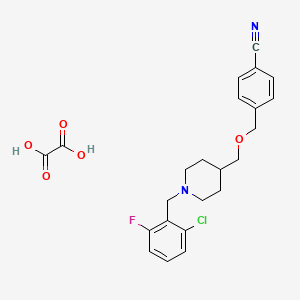
![Ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2881111.png)

![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)
